Ethyl 5-bromo-2-fluoro-3-methylbenzoate
Overview
Description
Ethyl 5-bromo-2-fluoro-3-methylbenzoate is an organic compound with the molecular formula C10H10BrFO2 and a molecular weight of 261.09 g/mol . It is a derivative of benzoic acid, characterized by the presence of bromine, fluorine, and methyl groups on the benzene ring, along with an ethyl ester functional group. This compound is used in various chemical syntheses and research applications due to its unique structural properties.
Preparation Methods
The synthesis of Ethyl 5-bromo-2-fluoro-3-methylbenzoate typically involves the esterification of 5-bromo-2-fluoro-3-methylbenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Ethyl 5-bromo-2-fluoro-3-methylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions. Common reagents include sodium iodide in acetone or potassium fluoride in dimethyl sulfoxide.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium iodide would yield Ethyl 5-iodo-2-fluoro-3-methylbenzoate.
Scientific Research Applications
Ethyl 5-bromo-2-fluoro-3-methylbenzoate is utilized in various scientific research fields:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Ethyl 5-bromo-2-fluoro-3-methylbenzoate exerts its effects depends on its interaction with specific molecular targets. In biochemical assays, it may act as an inhibitor or activator of enzymes, binding to active sites and altering their activity. The presence of bromine and fluorine atoms can enhance its binding affinity and specificity for certain targets, influencing various biochemical pathways .
Comparison with Similar Compounds
Ethyl 5-bromo-2-fluoro-3-methylbenzoate can be compared with other similar compounds such as:
Ethyl 5-chloro-2-fluoro-3-methylbenzoate: Similar structure but with a chlorine atom instead of bromine.
Ethyl 5-bromo-2-chloro-3-methylbenzoate: Similar structure but with a chlorine atom instead of fluorine.
Ethyl 5-bromo-2-fluoro-3-ethylbenzoate: Similar structure but with an ethyl group instead of a methyl group.
The uniqueness of this compound lies in its specific combination of substituents, which can influence its reactivity and applications in different fields .
Properties
IUPAC Name |
ethyl 5-bromo-2-fluoro-3-methylbenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrFO2/c1-3-14-10(13)8-5-7(11)4-6(2)9(8)12/h4-5H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSUMFROTSXGQJZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC(=C1)Br)C)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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